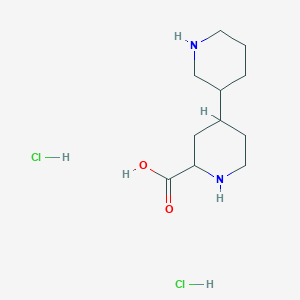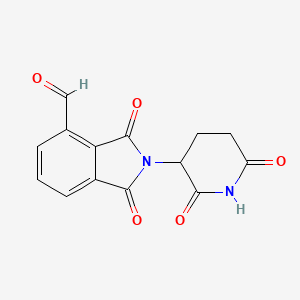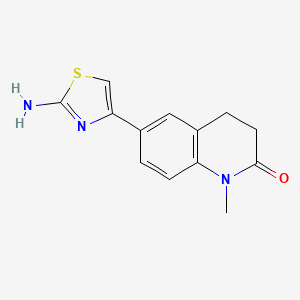
3-(4-fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-fluorophenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine-2,5-dione ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine-2,5-dione scaffold is versatile and has been used in the creation of various bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings . For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Molecular Structure Analysis
The molecular structure of “3-(4-fluorophenyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Anticonvulsant Properties
3-(4-Fluorophenyl)pyrrolidine-2,5-dione: exhibits anticonvulsant activity. In animal models of seizures, such as MES (maximal electroshock), sc PTZ (pentylenetetrazole), and the 6 Hz seizure test, this compound has demonstrated efficacy . Researchers have investigated its potential for managing epilepsy and related conditions.
Analgesic Effects
Studies suggest that this compound may possess antinociceptive properties. It could potentially alleviate pain, making it relevant for pain management .
Diabetes Research
Pyrrolidine-2,5-diones, including the fluorinated derivative, have been explored in diabetes research. Their effects on glucose regulation, insulin sensitivity, and related pathways are of interest .
Anti-Inflammatory Activity
The pyrrolidine scaffold has been associated with anti-inflammatory effects. Researchers have investigated whether 3-(4-Fluorophenyl)pyrrolidine-2,5-dione can modulate inflammatory responses .
Anticancer Potential
While more research is needed, pyrrolidine derivatives have been studied for their potential anticancer properties. The fluorinated variant could be part of this exploration .
Depression and Mood Disorders
Given the central nervous system’s involvement, pyrrolidine compounds have been evaluated for their impact on mood disorders3-(4-Fluorophenyl)pyrrolidine-2,5-dione might play a role in this context .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 3-(4-fluorophenyl)pyrrolidine-2,5-dione, have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythms, and Wnt signaling .
Mode of Action
It’s suggested that the chiral moiety of pyrrolidine derivatives influences kinase inhibition . This implies that the compound may interact with its targets (CK1γ and CK1ε) and inhibit their activity, leading to changes in the cellular processes these kinases regulate.
Biochemical Pathways
Given its potential inhibitory activity against ck1γ and ck1ε, it can be inferred that the compound may affect pathways regulated by these kinases, such as the wnt signaling pathway .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives, which include this compound, have been compared with the parent aromatic pyrrole and cyclopentane . This suggests that the compound’s pharmacokinetic properties may be influenced by factors such as its stereochemistry and the spatial orientation of its substituents .
Result of Action
Given its potential inhibitory activity against ck1γ and ck1ε, it can be inferred that the compound may induce changes in the cellular processes these kinases regulate .
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors . This suggests that the compound’s action may be influenced by factors such as the spatial orientation of its substituents and the stereochemistry of its pyrrolidine ring .
properties
IUPAC Name |
3-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBLEPUUKYKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)



![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)

![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)